2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloroacetamide group attached to a benzodioxin moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloroacetamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloroacetamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide amine.
Substitution: Various substituted chloroacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It may also serve as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It has shown promise in preliminary studies for treating various diseases, including Alzheimer's disease and other neurodegenerative disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved are typically identified through biochemical and molecular biology studies.
Comparison with Similar Compounds
2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide: This compound is structurally similar but has a different alkyl chain length.
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide: This compound has a methyl group instead of an ethyl group.
Uniqueness: 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the benzodioxin ring and the chloroacetamide group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-8-12(15)14-4-3-9-1-2-10-11(7-9)17-6-5-16-10/h1-2,7H,3-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOYSQODIHJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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